3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

Catalog No.
S6904095
CAS No.
1517000-07-5
M.F
C4H3F3IN3
M. Wt
276.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

CAS Number

1517000-07-5

Product Name

3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

IUPAC Name

3-iodo-1-(2,2,2-trifluoroethyl)-1,2,4-triazole

Molecular Formula

C4H3F3IN3

Molecular Weight

276.99 g/mol

InChI

InChI=1S/C4H3F3IN3/c5-4(6,7)1-11-2-9-3(8)10-11/h2H,1H2

InChI Key

AHTMYKSZRWDKDH-UHFFFAOYSA-N

SMILES

C1=NC(=NN1CC(F)(F)F)I

Canonical SMILES

C1=NC(=NN1CC(F)(F)F)I

3-Iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is a synthetic organic compound characterized by the presence of a triazole ring and a trifluoroethyl group. Its molecular formula is C4H4F3IN3\text{C}_4\text{H}_4\text{F}_3\text{I}\text{N}_3 and it has a molecular weight of approximately 209.99 g/mol. The compound features an iodine atom at the 3-position of the triazole ring and a 2,2,2-trifluoroethyl substituent at the 1-position. This unique structure contributes to its physical and chemical properties, including its potential biological activity.

The chemical reactivity of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be attributed to the electrophilic nature of the iodine atom and the electron-withdrawing effect of the trifluoroethyl group. It can participate in various nucleophilic substitution reactions where the iodine atom can be replaced by nucleophiles such as amines or thiols. Additionally, it may undergo deprotonation reactions due to the acidic hydrogen atoms present in the triazole structure.

Research indicates that compounds containing triazole rings exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. Specifically, derivatives of 1,2,4-triazole have been studied for their ability to inhibit enzymes such as metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria. The incorporation of a trifluoroethyl group may enhance the lipophilicity and biological activity of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole compared to other triazole derivatives.

The synthesis of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole typically involves multi-step organic reactions:

  • Formation of Triazole Ring: The initial step may involve the condensation reaction between hydrazine derivatives and carbonyl compounds to form the triazole structure.
  • Introduction of Iodine: Iodination can be achieved through electrophilic aromatic substitution or direct iodination methods using iodine reagents.
  • Trifluoroethylation: The trifluoroethyl group is introduced via nucleophilic substitution with trifluoroethyl iodide or other trifluoroethylating agents.

These steps may require optimization to enhance yield and purity.

3-Iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has potential applications in various fields:

  • Pharmaceuticals: As a scaffold for developing new antimicrobial agents.
  • Agriculture: In the formulation of fungicides or herbicides due to its biological activity.
  • Material Science: As a precursor for synthesizing fluorinated polymers or materials.

Interaction studies involving 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole focus on its binding affinity to biological targets such as enzymes or receptors. These studies often utilize techniques like molecular docking simulations and in vitro assays to assess how effectively this compound interacts with specific proteins associated with disease mechanisms.

3-Iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole shares structural similarities with various other compounds containing triazole or trifluoroethyl moieties:

Compound NameStructure TypeUnique Features
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazolePyrazole derivativeDifferent ring structure; potential for varied bioactivity.
5-Trifluoromethyl-1H-1,2,4-triazoleTriazole derivativeLacks iodine substitution; different electronic properties.
3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazoleAmino-substituted triazoleAmino group provides different reactivity; potential for enhanced solubility.
4-Iodo-3-methyl-1H-pyrazolePyrazole derivativeMethyl substitution alters sterics; different interaction profiles.

These comparisons highlight how variations in substituents and ring structures can influence both chemical reactivity and biological activity.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Exact Mass

276.93238 g/mol

Monoisotopic Mass

276.93238 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

Explore Compound Types